molecular formula C17H17NO3 B5885742 2-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile

2-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile

Cat. No.: B5885742
M. Wt: 283.32 g/mol
InChI Key: WEKLEJJODVENTI-UHFFFAOYSA-N
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Description

2-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile is an organic compound with a complex structure that includes an ethoxy group, a hydroxymethyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the phenoxy intermediate: This step involves the reaction of 2-ethoxyphenol with formaldehyde to introduce the hydroxymethyl group.

    Nitrile introduction: The intermediate is then reacted with a suitable nitrile source, such as benzonitrile, under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 2-{[2-ethoxy-4-(carboxy)phenoxy]methyl}benzonitrile.

    Reduction: Formation of 2-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-chloro-4-(hydroxymethyl)phenoxy]methyl}benzonitrile
  • 2-{[2-methoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile
  • 2-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzamide

Uniqueness

2-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds that have different substituents, such as chloro or methoxy groups.

Properties

IUPAC Name

2-[[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-2-20-17-9-13(11-19)7-8-16(17)21-12-15-6-4-3-5-14(15)10-18/h3-9,19H,2,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKLEJJODVENTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CO)OCC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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